4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride
Overview
Description
4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, also known as PBTZ169, is a small molecule inhibitor. It has a molecular weight of 305.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride is 1S/C12H13ClN2OS.ClH/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride is a solid compound . It has a molecular weight of 305.23 .
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally similar to 4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride has focused on the synthesis of new derivatives and their biological evaluation. For example, Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, finding some with significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009). Similarly, Al-Talib et al. (2016) synthesized new benzothiazoles as antimicrobial agents, contributing to the ongoing search for novel antimicrobials (Al-Talib et al., 2016).
Antimicrobial Resistance and Inhibition
Anuse et al. (2019) focused on synthesizing substituted 2-aminobenzothiazoles derivatives to address antimicrobial resistance, a major global health problem. Their work highlights the design and synthesis aimed at creating more potent derivatives for combating resistant microbial strains (Anuse et al., 2019).
Molecular Docking and Cancer Research
Shirani et al. (2021) investigated benzothiazolopyridine compounds for their potential in cancer research, specifically targeting estrogen and progesterone receptors in breast cancer through molecular docking studies. This research illustrates the potential of these compounds in developing targeted cancer therapies (Shirani et al., 2021).
Novel Compounds and Corrosion Inhibition
Yadav et al. (2015) demonstrated the use of thiazole derivatives as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, showcasing the diverse applications of benzothiazole compounds beyond biological activity (Yadav et al., 2015).
properties
IUPAC Name |
4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS.ClH/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBQPKVWQSOMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=C(S2)C=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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